An In-depth Technical Guide to the Structure and Stereochemistry of (+)-Hannokinol
An In-depth Technical Guide to the Structure and Stereochemistry of (+)-Hannokinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and reported biological activities of (+)-Hannokinol, a linear diarylheptanoid. The information is compiled from spectroscopic data, synthetic protocols, and biological assay methodologies.
Core Structure and Stereochemistry
(+)-Hannokinol is a naturally occurring diarylheptanoid first isolated from the seeds of Alpinia blepharocalyx[1]. It is characterized by two aromatic rings linked by a seven-carbon aliphatic chain featuring a 1,3-diol moiety[1].
IUPAC Name: (3R,5R)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol
Chemical Formula: C₁₉H₂₄O₄
Molecular Weight: 316.4 g/mol
The absolute stereochemistry of the two chiral centers at positions C-3 and C-5 has been determined as (3R, 5R). This configuration is crucial for its biological activity.
Quantitative Data
The following tables summarize the key quantitative data reported for (+)-Hannokinol and its synthetic intermediates.
Table 1: Spectroscopic Data for a Synthetic Precursor of (+)-Hannokinol (1,3-diol 4)
| Data Type | Parameters |
| ¹H NMR (600 MHz, CDCl₃) | δ 7.11 (d, J = 8.4 Hz, 4H), 6.83 (d, J = 8.6 Hz, 4H), 3.97 (dd, J = 8.4, 5.1 Hz, 2H), 3.78 (s, 6H), 2.71 (ddd, J = 15.0, 9.7, 5.7 Hz, 2H), 2.61 (ddd, J = 13.8, 9.5, 6.5 Hz, 2H), 2.12 (s, 2H), 1.83 (ddd, J = 14.3, 8.7, 5.6 Hz, 2H), 1.80 (d, J = 5.7 Hz, 2H), 1.73 (dddd, J = 13.9, 10.4, 6.5, 4.6 Hz, 2H), 1.66 (t, J = 5.6 Hz, 2H) |
| ¹³C NMR (151 MHz, CDCl₃) | δ 158.0, 134.0, 129.4, 114.1, 69.1, 55.4, 42.7, 39.4, 31.4 |
| IR (ATR, cm⁻¹) | 3374, 2939, 1612, 1511, 1300, 1244, 1176, 1033, 814, 514 |
| Specific Rotation | [α]²⁰D = +6.5 (c = 1.0, DCM) |
| HRMS (ESI, m/z) | [M + Na]⁺ calcd. for C₂₁H₂₈NaO₄: 367.1988; found: 367.1879 |
Note: Data is for a methoxy-protected precursor of (+)-Hannokinol as reported in a formal synthesis. The characterization data are stated to be consistent with the literature for the diol intermediate.
Experimental Protocols
Formal Synthesis of (+)-Hannokinol Intermediate
The following is a representative protocol for a key deprotection step in the formal synthesis of (+)-Hannokinol, yielding a core intermediate.
Synthesis of 1,3-diol 4 (a precursor to (+)-Hannokinol): A silyl-protected precursor is dissolved in THF (0.8 mL), and the solution is cooled to 0 °C. A prepared HF-pyridine solution is then transferred to the THF solution, and the reaction mixture is stirred at room temperature for 18 hours. Following the addition of an excess of methoxytrimethylsilane (7 mL) at 0 °C and dilution with toluene (10 mL), the volatile compounds are removed in vacuo. The residue is diluted with toluene (5 mL) again, and the procedure is repeated three times to remove all of the pyridine. The crude residue is purified by silica gel column chromatography (EA/CyHex = 2:5) to yield the 1,3-diol product.
Biological Assay Methodologies
Below are generalized protocols for assays relevant to the reported biological activities of diarylheptanoids.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay in BV2 Microglial Cells
-
Seed BV2 microglial cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere.
-
Pre-treat the cells with varying concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and co-incubate for 24 hours.
-
Collect the cell culture supernatant and react it with Griess reagent in a 1:1 ratio.
-
Measure the absorbance at 540 nm to determine the concentration of nitrite, a stable product of NO.
-
Calculate the amount of NO produced by comparing with a standard curve of sodium nitrite[4].
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add varying concentrations of the test compound.
-
Add the DPPH solution to each well and incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution in the presence of the antioxidant[5].
Anticancer/Cytotoxicity: MTT Assay
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at approximately 570 nm. The intensity of the color is proportional to the number of viable cells[3][6].
Antiviral Activity: Plaque Reduction Assay
-
Seed host cells in a multi-well plate to form a confluent monolayer.
-
Infect the cells with a known amount of virus in the presence of varying concentrations of the test compound.
-
After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate the plates for a period sufficient for plaque formation (days to weeks).
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The antiviral activity is determined by the reduction in the number of plaques compared to the untreated virus control[1][7][8].
Proposed Mechanism of Action and Signaling Pathway
Diarylheptanoids are known to exert their anti-inflammatory effects through the modulation of key signaling pathways. While the specific pathways affected by (+)-Hannokinol have not been definitively elucidated, the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a primary target for this class of compounds[2][3][6]. The inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory mediators.
Caption: Proposed anti-inflammatory mechanism of (+)-Hannokinol via inhibition of the NF-κB pathway.
The workflow for elucidating the structure and potential activity of a natural product like (+)-Hannokinol typically follows a standardized process.
Caption: General workflow for natural product drug discovery.
References
- 1. A Formal Synthesis of (+)-Hannokinol Using a Chiral Horner–Wittig Reagent [mdpi.com]
- 2. Hinokinin, an Emerging Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quercetin inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-dependent HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hinokinin, an emerging bioactive lignan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Inhibition of Nitric Oxide Production in BV2 Microglial Cells by Triterpenes from Tetrapanax papyriferus - PubMed [pubmed.ncbi.nlm.nih.gov]
